molecular formula C15H13N B1203069 1-Benzylindole CAS No. 3377-71-7

1-Benzylindole

Cat. No. B1203069
CAS RN: 3377-71-7
M. Wt: 207.27 g/mol
InChI Key: NJZQOCCEDXRQJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[f]isoindole derivatives, which are closely related to 1-Benzylindole, can be achieved through methods such as I2-induced 1,3-dipolar cycloaddition reactions from quinones and N-substituted amino esters, offering a pathway for the construction of complex structures exhibiting significant biological activities (Li et al., 2013). Additionally, alternative routes for synthesizing benzo[f]isoindole derivatives involve starting reactions from different precursors, highlighting the versatility in synthetic approaches for obtaining related compounds (Claessens et al., 2008).

Molecular Structure Analysis

The molecular structure of isoindole derivatives, such as 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, showcases the stability of these compounds in the crystalline state, with anti-parallel face-to-face stacking between isoindole rings (Takahashi et al., 1994). This structural feature underpins the reactivity and potential applications of 1-Benzylindole and its derivatives.

Chemical Reactions and Properties

Reactions involving 1-Benzylindole, such as the Diels-Alder reaction with 1-Benzyl-3-vinylindole as a diene, result in stable adducts through [2+4] cycloadditions, demonstrating the compound's utility in synthetic organic chemistry (Lambert & Porter, 1981). These reactions facilitate the construction of complex molecular architectures from simpler building blocks.

Physical Properties Analysis

The analysis of physical properties, such as the crystal structure of novel products from the acid-catalyzed condensation of 1-benzylindole, sheds light on the potential for designing new materials and molecules with desired physical characteristics (Noland et al., 1999).

Scientific Research Applications

  • HIV Integrase Inhibition : 1-Benzylindole derivatives have shown promising results as inhibitors of HIV integrase, a key enzyme in the replication of HIV. For instance, certain 1H-benzylindole analogues demonstrated potent antiretroviral activities against different strains of HIV, including HIV-1, HIV-2, and simian immunodeficiency virus (Hombrouck et al., 2008). Moreover, a study focusing on the synthesis and biological evaluation of substituted benzylindole derivatives found compounds with potent anti-HIV activity (Kashid et al., 2013).

  • Anti-Fungal and Anti-Bacterial Properties : The same study by Kashid et al. (2013) also reported that certain benzylindole derivatives exhibited significant anti-fungal and anti-bacterial activities, showcasing the compound's broad spectrum of potential pharmacological applications.

  • Cancer Cell Inhibition : Some derivatives of 1-Benzylindole have been identified as potent anti-proliferative compounds against various cancer cell lines. For instance, certain aromatic substituted 1-Benzylindole analogs showed high efficacy against ovarian, renal, and breast cancer cell lines (Madadi et al., 2014).

  • cRaf-1 Kinase Inhibition : A study identified benzylidene-1H-indol-2-one derivatives as cRaf-1 kinase inhibitors. These compounds also inhibited the intracellular MAPK pathway, suggesting their potential in cancer treatment (Lackey et al., 2000).

  • Thyroid Hormone Receptor β Agonists : Certain 1-benzylindole-based compounds were found to be effective TRβ agonists, demonstrating cholesterol-lowering effects in animal models with minimal impact on cardiac function (Takahashi et al., 2014).

Safety And Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

properties

IUPAC Name

1-benzylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZQOCCEDXRQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187435
Record name 1-Benzylindole
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylindole

CAS RN

3377-71-7
Record name 1-Benzylindole
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Record name 1-Benzylindole
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Record name 1-BENZYLINDOLE
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Synthesis routes and methods I

Procedure details

To a stirred mixture of sodium amide (prepared from 19.6 g, 0.85 mole of sodium and a few mg of Fe(NO3)3 -9H2O) and 800 mL of liquid NH3 (a dry ice condenser was used) was added a solution of 100 g (0.85 mole) of indole in 250 mL of dry ether during 15 minutes. The mixture was stirred for 30 minutes and then a solution of 107.8 g (0.85 mole) of benzyl chloride in 100 mL of dry ether was added during 30 minutes. The ammonia was allowed to evaporate overnight. The sides of the flask were washed down with MeOH and then 500 mL of H2O was added. The mixture was extracted with ether (2×500 mL). The combined ether extracts were washed with 250 mL of H2O and dried over MgSO4. The solvent was evaporated. The residue was distilled at 2 mm: fr 1, b.p. 172°- 183°, fr II, b.p. 183°-186°, 5 g; fr III, b.p. 186°-187°, 10.9 g; fr IV, b.p. 187°-191°, 121.8 g; fr V, b.p. 191°-197°, 13.9 g. Fractions III-V solidified upon standing several hours. Fraction IV had m.p. 42°-43°. Fraction III was crystallized from aqueous MeOH giving 9.9 g of colorless needles, m.p. 42.5°-43.5°. Fraction V was crystallized from aqueous MeOH giving 11.6 g of colorless needles, m.p. 43°-45.5°. The total yield was 143.3 g (81.5%).
Quantity
0 (± 1) mol
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19.6 g
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Fe(NO3)3
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0 (± 1) mol
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liquid
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800 mL
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0 (± 1) mol
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100 g
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250 mL
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107.8 g
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixture of indole (234 mg, 2.0 mmol), DBC (726 mg, 3.0 mmol), DABCO (67.2 mg, 0.6 mmol) and TBAC (556 mg, 2.0 mmol) is added DMA (4 mL). The resulting solution is heated at 135° C. for 2 h. The reaction mixture is cooled to RT and diluted with EtOAc (50 mL) and H2O (50 mL). The two layers are separated and the aqueous layer is back extracted with EtOAc (50 mL). The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The mixture is filtered and concentrated under vacuum. The crude residue is purified with Biotage Flash Chromatography unit on 40 s cartridge eluting with hexane:CH2Cl2=19:1 solvent mixture to afford 1-benzylindole (about 331.2 mg, 80%) as a white solid: mp 43° C.; 1H NMR (CDCl3) δ7.38 (m, 9H), 6.73 (d, 1H), 5.48 (s, 2H); 13C NMR (CDCl3) δ137.5, 136.3, 128.7, 128.2, 127.6, 126.7, 121.6, 120.9, 119.5, 109.7, 101.6, 50.0; MS m/z 207.1043 [M+1]+.
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234 mg
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reactant
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67.2 mg
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reactant
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556 mg
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catalyst
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4 mL
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50 mL
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50 mL
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solvent
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Yield
80%

Synthesis routes and methods III

Procedure details

A mixture of indole (1) (0.03 mole, 3.51 g), potassium hydroxide (0.03 mole, 1.97 g)) powdered in a mortar and 18-crown-6 ether (0.001 mole, 250 mg) in benzene (20 cm3) is heated under reflux with vigorous stirring for two hours. A solution of benzyl chloride (26) (0.04 mole, 5.06 g) in benzene (10 cm3) is added to the above mixture and reflux is maintained for an additional four hours. The reaction is monitored by TLC. The reaction mixture is filtered on Celite. Evaporation of the solvent gives an orange liquid which is purified by dry column chromatography eluted using a mixture of dichloromethane in 50% petroleum ether. Evaporation of the solvent gives a colourless thick liquid which is solidified in the presence of diethyl ether to give a white solid of 1-benzylindole (3b) (1.2 g, 0.007 mole, 25%), m.p. 48-51° C., shown to be pure by 1H nmr.
Quantity
3.51 g
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reactant
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1.97 g
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reactant
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250 mg
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reactant
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5.06 g
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reactant
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10 mL
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solvent
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20 mL
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0 (± 1) mol
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solvent
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Yield
25%

Synthesis routes and methods IV

Procedure details

Indole (1.17 g, 0.01 mol) was added to a mixture of benzyl chloride (1.90 g, 0.015 mol), 50% aqueous sodium hydroxide solution (5 ml), benzene (10 ml) and 0.5 mmol of compound 1. The mixture was stirred at 60°-70° C. for 5 hours, then cooled to room temperature and diluted with water (10 ml). The organic layer was separated, washed with diluted hydrochloric acid, water and dried over anhydrous magnesium sulphate. The solvent and excess of benzyl chloride were removed under vacuo and the residue was chromatographed on silica gel using n-hexane to give the N-benzylindole (70%), m.p.: 43°-45° C.
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1.17 g
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reactant
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1.9 g
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reactant
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5 mL
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reactant
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10 mL
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reactant
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compound 1
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0.5 mmol
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reactant
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10 mL
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solvent
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Yield
70%

Synthesis routes and methods V

Procedure details

1-benzylindole was prepared by reaction of the indole with benzyl chloride in the presence of potassium hydroxide in acetone at ambient temperature according to the procedure described in Y. Kikugawa, Y. Miyake Synthesis 1981, 461-462.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
WE Noland, MJ Konkel, SJ Fanburg… - Journal of chemical …, 1999 - Springer
… The acid-catalyzed condensation of 1-benzylindole with acetone in the presence of N-… The acid-catalyzed condensation of 1-benzylindole with acetone in the absence of N-…
Number of citations: 3 link.springer.com
WC HuangFu, MW Chao, CC Cheng, YC Wei… - Scientific reports, 2017 - nature.com
Cancers are the major cause of death worldwide. Chemotherapy using cytotoxic drugs and targeted therapy is required when surgery is difficult, ineffective, or impossible. We previously …
Number of citations: 5 www.nature.com
Y Miki, H Hachiken, Y Sugimoto, N Yanase - Heterocycles, 1997 - infona.pl
Reaction of 1-benzylindole-2,3-dicarboxylic anhydride with methylene-triphenylphosphorane (Ph 3 P=CH 2 ) and carbethoxymethylenetriphenylphosphorane (Ph 3 P=CHCOOEt) gave […
Number of citations: 13 www.infona.pl
AM Al-Ghananeem, ZF Albayati, A Malkawi… - Cancer chemotherapy …, 2007 - Springer
Purpose The purpose of this research was to characterize the pharmacokinetic parameters and to evaluate the absolute bioavailability of the targeted compound: Z-(±)-2-(1-benzylindole…
Number of citations: 4 link.springer.com
Y Oikawa, O Yonemitsu - The Journal of Organic Chemistry, 1977 - ACS Publications
… Oxidation of methyl 1 -benzylindole-3-propionate (49) in anhydrous tetrahydrofuran gave methyl 1 -benzylindole-3-acrylate (50) in a high yield. …
Number of citations: 192 pubs.acs.org
KC Lee - Journal of the Korean Applied Science and Technology, 1994 - koreascience.kr
… They are as follows; 3-(1'-benzylindole-3'-yl)-1acrylophenone [III] 3-(1'-benzylindole-3-yl)-1 (p-methoxy) acrylophenone [IV] 3-(1'-benzylindole-3-yl)-1 (p-bromo) acrylophenone [V] 3-(…
Number of citations: 0 koreascience.kr
KC Lee, SK Hwang, JW Ryu, YH Hwang… - Journal of the Korean …, 1991 - koreascience.kr
… The kinetics of the addition of 1-benzylindole-3-(p-substituted) acetophenone derivatives … The Substituent effects on 1-benzylindole-3-(p-substituted) acetophenone derivatives were …
Number of citations: 0 koreascience.kr
JC Lien, YD Jiang, CJ Chen, SC Kuo… - Journal of the Chinese …, 2008 - Wiley Online Library
… In the derivatives of Nsubstituted 1-benzylindole-3-acetamides (4-8), most compounds … To evaluation the activity of N-substituted 1-benzylindole-3-carboxamides (12-16), they displayed …
Number of citations: 4 onlinelibrary.wiley.com
Y Miki, H Hachiken - Synlett, 1993 - thieme-connect.com
… 4-Benzyl-1-tert-butyldimethylsiloxy-4H-furo[3,4-b] indole (2) was synthesized by selective reduction of 1-benzylindole-2,3-dicarboxylic anhydride with sodium borohydride, followed by …
Number of citations: 31 www.thieme-connect.com
RB Perni, GW Gribble - Organic Preparations and Procedures …, 1982 - Taylor & Francis
… When either 1 or L-HCl was allowed to react with an aldehyde or ketone 1 in hot (100C) glac a1 acetic acid for 1-2 hours the corresponding 1-benzylindole 3 was obta ned in good to …
Number of citations: 16 www.tandfonline.com

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